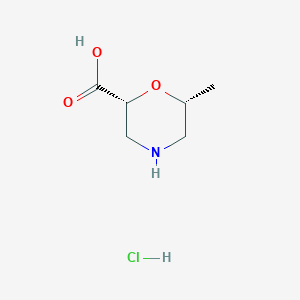![molecular formula C20H15N3O4S B2968712 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-oxochromene-3-carboxamide CAS No. 864858-73-1](/img/structure/B2968712.png)
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-oxochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-oxochromene-3-carboxamide is a useful research compound. Its molecular formula is C20H15N3O4S and its molecular weight is 393.42. The purity is usually 95%.
BenchChem offers high-quality N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-oxochromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-oxochromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on thieno[2,3-c]pyridin derivatives and related compounds primarily focuses on their synthesis, structural analysis, and the exploration of their chemical properties. For instance, studies have demonstrated methods for synthesizing polycyclic compounds containing thieno[2,3-c]pyridin derivatives, highlighting their potential in developing new materials with pronounced UV fluorescence properties (Dotsenko et al., 2021). These findings are crucial for applications in materials science, particularly in creating new fluorescent materials for various technological applications.
Biological Effects and Molecular Interactions
The exploration of thieno[2,3-c]pyridin derivatives extends to their biological effects and interactions with biological molecules. For example, N-glycosyl-thiophene-2-carboxamides, closely related to the chemical structure of interest, have been synthesized and assayed for their effects on DNA synthesis and cell growth, indicating the potential for therapeutic applications (Rawe et al., 2006). These studies suggest that compounds within this chemical framework could serve as leads for developing new drugs or therapeutic agents.
Antimicrobial Activities
Another significant area of research is the evaluation of thieno[2,3-c]pyridin derivatives for antimicrobial activities. Some derivatives have been synthesized and screened for their in vitro antimicrobial activities, providing valuable insights into their potential as antimicrobial agents (Gad-Elkareem et al., 2011). This research area is crucial for discovering new antimicrobial compounds that can address the increasing issue of antibiotic resistance.
Non-Linear Optical Properties and Computational Studies
The compound and its related derivatives have also been the subject of studies focusing on their non-linear optical (NLO) properties and computational analyses. For instance, water-mediated synthesis of similar compounds has led to experimental and computational studies exploring their NLO properties and molecular docking, indicating potential applications in the development of materials for optical technologies and as anticancer agents (Jayarajan et al., 2019).
Eigenschaften
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-11(24)23-7-6-13-15(9-21)19(28-17(13)10-23)22-18(25)14-8-12-4-2-3-5-16(12)27-20(14)26/h2-5,8H,6-7,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCFYFOSEVRLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-(4-methoxybenzylidene)-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B2968630.png)
![8-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2968632.png)


![5-((3,5-dimethylisoxazol-4-yl)methyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2968637.png)


![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide](/img/structure/B2968641.png)
![Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2968642.png)


![2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2968645.png)

